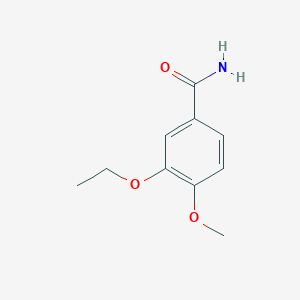

3-Ethoxy-4-methoxybenzamide

Description

Contextualization within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group (-C(=O)N-). wikipedia.org This core structure serves as a scaffold for a vast array of derivatives with diverse applications, particularly in pharmaceuticals. wikipedia.orgacs.org The versatility of the benzamide structure allows for modifications at various positions on the benzene ring and the amide nitrogen, leading to a wide range of chemical properties and biological activities. beilstein-journals.orgtandfonline.com

Substituted benzamides are integral to medicinal chemistry, with numerous derivatives developed as commercial drugs. wikipedia.org These compounds have been investigated for a multitude of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai The specific substituents on the benzamide core play a crucial role in determining the compound's interaction with biological targets. acs.orgacs.org

Significance of 3-Ethoxy-4-methoxybenzamide in Chemical Research

This compound, with its characteristic ethoxy and methoxy (B1213986) groups on the benzene ring, is a significant compound in chemical research primarily due to its role as a key intermediate in the synthesis of more complex molecules. evitachem.comevitachem.com The presence of these two ether groups influences the electronic and steric properties of the molecule, which can in turn affect its reactivity and biological interactions.

Key Research Applications:

Intermediate in Pharmaceutical Synthesis: The compound serves as a crucial precursor in the synthesis of various pharmacologically active molecules. For instance, it is a building block for apremilast, a phosphodiesterase 4 (PDE4) inhibitor. evitachem.comgoogle.comgoogle.com

Foundation for Novel Derivatives: Researchers utilize this compound as a starting material to create novel benzamide derivatives with potential therapeutic properties. evitachem.comnih.gov For example, it has been used to synthesize compounds investigated for their activity against various biological targets. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 247569-89-7 | sigmaaldrich.com |

| Molecular Formula | C10H13NO3 | nih.gov |

| Molecular Weight | 195.22 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

The synthesis of this compound itself is an area of research, with methods being developed to improve yield and environmental friendliness. One common synthetic route involves the ethylation of isovanillin (B20041), followed by further chemical transformations. google.comchemicalbook.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxy-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOHRBNPAMRTBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247569-89-7 | |

| Record name | 3-ethoxy-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Ethoxy 4 Methoxybenzamide and Its Analogues

Established Synthetic Pathways for Benzamide (B126) Core Structures

Conventional synthesis of the 3-ethoxy-4-methoxybenzamide core involves a two-stage process: the formation of a suitable precursor, typically an aldehyde or carboxylic acid, followed by an amidation reaction to introduce the amide functionality.

The most common precursor for this compound is 3-ethoxy-4-methoxybenzaldehyde (B45797). This compound is typically synthesized from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) via an etherification reaction. prepchem.comsigmaaldrich.com Various methods have been developed to achieve this transformation, often focusing on improving yield, purity, and process safety. google.comgoogle.com

One prevalent method involves the ethylation of isovanillin using an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base. prepchem.comgoogle.com To facilitate the reaction, especially in aqueous media, a phase-transfer catalyst is often employed. google.comgoogle.com This approach avoids the need for organic solvents, aligning with green chemistry principles. google.com For example, a high-yield synthesis has been reported by reacting isovanillin with bromoethane (B45996) in water, using sodium hydroxide (B78521) as the base and a catalyst like tetrabutylammonium (B224687) fluoride (B91410). google.com This method is noted for its simple operation, easy product separation, and environmentally friendly profile. google.comgoogle.com

Alternative conditions involve using potassium hydroxide as the base in an ethanol (B145695) solvent, with ethyl bromide as the ethylating agent. prepchem.com The reaction proceeds at reflux, and the product crystallizes upon cooling and purification. prepchem.com

| Starting Material | Reagents | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Isovanillin | Bromoethane, Sodium Hydroxide | Tetrabutylammonium Fluoride | Water | 25°C, 4 hours | 96.1% | google.comchemicalbook.com |

| Isovanillin | Bromoethane, Sodium Hydroxide | Benzyltriethylammonium Chloride | Water | 25°C, 4 hours | 94.8% | google.com |

| Isovanillin | Ethyl Bromide, Potassium Hydroxide | None | Ethanol/Water | Reflux, Overnight | 93% | prepchem.com |

| Isovanillin | Diethyl Sulfate | None | Not specified (Alkaline conditions) | Not specified | ~80% | google.com |

The conversion of a carboxylic acid precursor, 3-ethoxy-4-methoxybenzoic acid (obtainable by oxidation of the corresponding aldehyde), to this compound is a critical step. The direct reaction between a carboxylic acid and an amine is challenging as it typically forms a stable ammonium (B1175870) salt. rsc.org To overcome this, two main strategies are employed: activation of the carboxylic acid or catalytic direct amidation.

Traditional methods involve converting the carboxylic acid into a more reactive derivative, such as an acid chloride or anhydride, which then readily reacts with ammonia (B1221849) or an amine. rsc.org Alternatively, a wide array of coupling reagents, like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to facilitate the dehydrative coupling of the carboxylic acid and amine under milder conditions. rsc.org

More recently, direct amidation methods that avoid stoichiometric activating agents have gained favor. These reactions often use catalysts to promote the dehydration of the intermediate salt. unimi.it Boron-based reagents, such as boric acid or tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have proven effective for the direct amidation of various carboxylic acids. sciepub.comnih.govacs.org Boronic acid-catalyzed amidations generally require the removal of water, often accomplished through azeotropic reflux. nih.gov

Advanced Synthetic Strategies

Modern synthetic chemistry offers sophisticated tools for amide bond formation, including transition-metal-catalyzed and photoredox-catalyzed reactions. These methods provide novel pathways that can offer higher efficiency, milder conditions, and broader functional group tolerance compared to traditional approaches.

Transition-metal catalysis has become a cornerstone of modern organic synthesis, enabling the construction of C-N bonds with high efficiency. researchgate.net Catalysts based on metals such as titanium, zirconium, iron, iridium, and rhodium have been developed for direct amidation reactions. rsc.orgnih.gov For instance, titanium tetrafluoride has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids with various amines in refluxing toluene. rsc.org Similarly, iridium-catalyzed C-H amidation of benzoic acids represents a powerful strategy for introducing nitrogen-containing functional groups directly onto the aromatic ring, which can be a key step in the synthesis of complex benzamide analogues. nih.govibs.re.kr These methods streamline syntheses by converting C-H bonds directly to C-N bonds, enhancing atom economy. researchgate.net

| Catalyst System | Key Features | General Applicability | Reference |

|---|---|---|---|

| Boric Acid | Inexpensive, low toxicity. | Effective for direct amidation, often requires water removal. | sciepub.com |

| Titanium Tetrafluoride (TiF₄) | Catalyzes direct amidation in refluxing toluene. | Efficient for both aromatic and aliphatic acids with alkyl and aryl amines. | rsc.org |

| B(OCH₂CF₃)₃ | Effective for a broad range of acids and amines under relatively mild conditions. | Can be used with equimolar substrates; simple workup procedures are available. | nih.govacs.org |

| Iridium Complexes | Enable regioselective ortho-C-H amination of benzoic acids. | Useful for late-stage functionalization of complex molecules. | nih.gov |

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling a variety of chemical transformations under exceptionally mild conditions. mdpi.comuni-regensburg.de This strategy has been successfully applied to the synthesis of amides through several distinct mechanisms. mdpi.com One approach involves the arylation of isonitriles with diaryliodonium salts, which generates benzamides using a ruthenium-based photocatalyst under blue light irradiation. nih.gov Another strategy is the C-N coupling of amides with alcohols, mediated by an organic dye photosensitizer like eosin (B541160) Y, which provides access to N-alkylated amides. nih.gov Furthermore, amides can be synthesized from benzylic alcohols and amines directly using a photocatalytic system, with visible light as the energy source. acs.org These methods represent a significant advancement, offering energy-efficient and often metal-free alternatives to traditional amide synthesis. mdpi.comnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. chemmethod.com In the context of this compound synthesis, several greener strategies have been implemented.

As mentioned, the synthesis of the precursor 3-ethoxy-4-methoxybenzaldehyde can be performed in water using a phase-transfer catalyst, which eliminates the need for volatile organic solvents. google.comgoogle.com This not only reduces environmental impact but also simplifies the manufacturing process. google.com

For the amidation step, the development of catalytic direct amidation is a significant green advancement over methods that require stoichiometric coupling agents, as this improves atom economy and reduces waste. unimi.itsciepub.com The use of catalysts like boric acid is advantageous due to its low cost and toxicity. sciepub.com Furthermore, research into heterogeneous catalysts, such as a Lewis acidic ionic liquid immobilized on diatomite earth, offers a pathway to highly efficient and reusable catalytic systems for benzamide synthesis, often accelerated by green technologies like ultrasonic irradiation. researchgate.net The use of bio-based and biodegradable solvents, such as ethyl acetate, in modern synthetic methods like photocatalysis, further enhances the sustainability of amide synthesis. acs.org

Derivatization and Analogue Preparation Strategies for this compound

The preparation of derivatives and analogues of this compound is a key strategy in medicinal chemistry to explore and optimize the biological activities of this chemical scaffold. The primary point for derivatization is the amide functional group, which allows for the introduction of a wide variety of substituents. The general approach involves a multi-step synthesis starting from readily available precursors, culminating in the formation of an amide bond with diverse amine building blocks.

Synthesis of the 3-Ethoxy-4-methoxybenzoyl Moiety

The foundational step for producing this compound and its analogues is the synthesis of the substituted benzaldehyde (B42025) precursor, 3-ethoxy-4-methoxybenzaldehyde. The most common and efficient method involves the ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This reaction is typically performed under basic conditions using an ethylating agent. Various bases, catalysts, and ethylating agents have been employed to optimize this transformation, often achieving high yields. google.comgoogle.com

For instance, the reaction can be carried out in water using sodium hydroxide or potassium carbonate as the base and an ethylating agent like bromoethane. google.com The use of a phase-transfer catalyst, such as tetrabutylammonium fluoride or benzyltriethylammonium chloride, has been shown to facilitate the reaction and improve yields significantly. google.comgoogle.com

| Starting Material | Ethylating Agent | Base | Catalyst | Solvent | Yield (%) | Reference |

| Isovanillin | Bromoethane | Sodium Hydroxide | Tetrabutylammonium Fluoride | Water | 96.1 | google.com |

| Isovanillin | Bromoethane | Sodium Hydroxide | Benzyltriethylammonium Chloride | Water | 94.8 | google.com |

| Isovanillin | Bromoethane | Potassium Carbonate | Tetrabutylammonium Fluoride | Water | 95.1 | google.com |

| Isovanillin | Diethyl Sulfate | Alkaline Conditions | - | - | ~80 | google.comgoogle.com |

Oxidation to 3-Ethoxy-4-methoxybenzoic Acid

Once 3-ethoxy-4-methoxybenzaldehyde is obtained, the next crucial step is its oxidation to form 3-ethoxy-4-methoxybenzoic acid. This transformation is a standard procedure in organic synthesis, converting the aldehyde functional group into a carboxylic acid. This carboxylic acid is the key component that will be activated for the subsequent amidation reaction. Common oxidizing agents for this type of conversion include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like sodium chlorite (B76162) (NaClO₂) under buffered conditions to prevent side reactions.

Amide Bond Formation: The Core of Derivatization

The final and most versatile step in the preparation of analogues is the formation of the amide bond. This is achieved by coupling 3-ethoxy-4-methoxybenzoic acid with a selected amine. To generate the parent compound, this compound, the carboxylic acid is reacted with ammonia. To create a diverse library of analogues, various primary or secondary amines are used instead.

This coupling reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Modern synthetic chemistry offers a range of efficient coupling reagents for this purpose. growingscience.com These reagents facilitate amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups that may be present on the amine building block. nih.gov

Commonly used amide coupling systems include:

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). growingscience.com

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) , often used with an additive such as HOBt (Hydroxybenzotriazole) to improve efficiency and suppress racemization. nih.gov

The general strategy involves activating 3-ethoxy-4-methoxybenzoic acid with one of these coupling agents and then introducing the desired amine to form the corresponding N-substituted this compound analogue. This robust methodology allows for the systematic modification of the amide substituent, enabling the exploration of structure-activity relationships.

Table of Representative Amine Building Blocks for Analogue Synthesis

The flexibility of the amide coupling reaction allows for the incorporation of a wide array of functional groups into the final molecule. The choice of the amine dictates the nature of the "R" group in the resulting N-substituted benzamide.

| Amine Building Block | Chemical Name | Resulting Analogue Substituent (R-group) | Key Features of Substituent |

| Ammonia (NH₃) | Ammonia | -H | Parent unsubstituted amide |

| 3-Methoxypropylamine | 3-Methoxypropylamine | -(CH₂)₃OCH₃ | Alkyl ether chain |

| 3-Hydroxypentylamine | 3-Amino-pentan-1-ol | -(CH₂)₂CH(OH)CH₂CH₃ | Secondary alcohol, alkyl chain |

| Cyclohexylamine | Cyclohexylamine | -C₆H₁₁ (Cyclohexyl) | Alicyclic, non-polar group |

| Benzylamine | Benzylamine | -CH₂C₆H₅ (Benzyl) | Aromatic, hydrophobic group |

| Morpholine | Morpholine | -N(CH₂CH₂)₂O | Heterocyclic, polar ether |

| Aniline | Aniline | -C₆H₅ (Phenyl) | Aromatic, electron-rich |

This strategic approach, combining a reliable synthesis of the core benzoyl structure with versatile amide coupling techniques, provides a powerful platform for generating a large and diverse library of this compound analogues for further investigation.

Structure Activity Relationship Sar Investigations of 3 Ethoxy 4 Methoxybenzamide Derivatives

Impact of Substituent Modifications on Biological Activity of 3-Ethoxy-4-methoxybenzamide Derivatives

Aromatic Ring Substitution Effects

The substitution pattern on the aromatic ring of benzamide (B126) derivatives plays a pivotal role in determining their biological activity. While direct SAR studies on the this compound core are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related N-phenylbenzamide and N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives.

In a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the introduction of various substituents on the benzylidene ring led to significant variations in their antimicrobial activity. For instance, compounds with electron-withdrawing groups, such as nitro groups, at the para position of the benzylidene ring exhibited potent antibacterial and antifungal activity. Conversely, the presence of electron-donating groups, like hydroxyl or methoxy (B1213986) groups, also conferred significant activity, suggesting that both electronic and steric factors are important for the biological response. nih.gov

Similarly, research on N-phenylbenzamide derivatives has shown that substitutions on the N-phenyl ring can modulate antiviral activity. For example, a chlorine atom at the para position of the N-phenyl ring in a 4-methoxy-3-(methylamino)benzamide scaffold was found to be a key feature for its anti-HBV activity. This highlights the importance of the electronic nature and position of substituents on the aromatic rings of benzamide-containing compounds.

These findings suggest that for this compound derivatives, substitutions at the 2, 5, and 6 positions of the aromatic ring could significantly impact their biological profile. The introduction of small, electron-withdrawing or electron-donating groups could modulate the compound's interaction with its biological target.

| Compound | R (Substitution on Benzylidene Ring) | Antibacterial Activity (MIC µg/mL) vs. S. aureus | Antifungal Activity (MIC µg/mL) vs. C. albicans |

|---|---|---|---|

| 4a | 4-OH | 7.81 | 15.62 |

| 4h | 4-NO2 | 3.90 | 7.81 |

| 4i | 2,4-di-Cl | 7.81 | 7.81 |

Amide Moiety Modifications

The amide bond is a critical functional group in many biologically active molecules, and its modification can lead to significant changes in activity, selectivity, and pharmacokinetic properties. In the context of this compound, modifications to the amide nitrogen (N-substitution) can explore new interaction possibilities with target proteins.

Studies on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which share the methoxybenzamide core, have demonstrated the importance of the amide functionality. In this series, various substituents were introduced on the amide nitrogen, and their inhibitory activity against the presynaptic choline (B1196258) transporter (CHT) was evaluated. It was found that benzylic and heteroaromatic amide moieties were the most potent. This indicates that the size, shape, and electronic properties of the N-substituent are crucial for high-affinity binding. nih.gov

Furthermore, the replacement of the amide bond with bioisosteres is a common strategy in medicinal chemistry to improve metabolic stability and other drug-like properties. Bioisosteres for the amide group include functional groups like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and imidazoles. These heterocycles can mimic the hydrogen bonding and conformational preferences of the amide group while offering different electronic and metabolic profiles. nih.gov For instance, the replacement of an amide with an oxadiazole has been shown to improve the metabolic stability of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov

These examples underscore the potential for enhancing the biological activity of this compound derivatives through strategic modifications of the amide moiety.

| Compound | Amide Substituent (R) | CHT Inhibition (IC50, µM) |

|---|---|---|

| ML352 (10m) | (pyridin-2-yl)methyl | 0.1 |

| Analog A | benzyl | 0.5 |

| Analog B | phenyl | >10 |

Ether Linkage Variations

The 3-ethoxy and 4-methoxy groups are key features of the core structure, and variations in these ether linkages can provide valuable SAR insights. The length, branching, and position of these alkoxy groups can influence the compound's lipophilicity, conformation, and interactions with the target.

In a study of alkoxylated resorcinarenes, it was shown that the nature of the alkoxy chains plays a key role in their biological effects, specifically their ability to modulate bacterial biofilm formation. The introduction of branched alkyl chains influenced the molecular packing and biological activity. mdpi.com This suggests that modifying the ethyl and methyl groups of the this compound to larger or more complex alkyl chains could have a significant impact on its biological properties.

Furthermore, research on tropane-like analogues of GBR 12909, a dopamine (B1211576) reuptake inhibitor, highlighted the importance of an ether oxygen in transporter binding. Replacement of the ether oxygen with a nitrogen atom resulted in relatively inactive compounds, indicating a crucial role for the ether linkage in the molecule's interaction with its target. nih.gov

While direct studies on varying the ether linkages of this compound are limited, these related findings strongly suggest that the 3-ethoxy and 4-methoxy groups are not mere structural placeholders but are likely critical for its biological activity. Systematic variations, such as altering the alkyl chain length (e.g., propoxy, butoxy) or introducing branching, would be a logical step in optimizing the activity of this scaffold.

Pharmacophore Development and Optimization for this compound Analogues

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for this compound analogues would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups.

A computational study on benzamide derivatives as glucokinase activators provides a relevant example of pharmacophore development. In this study, a pharmacophore hypothesis (ADRR_1) was generated, which included key features required for activity. This model was then used for 3D-QSAR and virtual screening to identify new potent compounds. nih.gov The essential features identified in such a model for this compound could include the carbonyl oxygen of the amide as a hydrogen bond acceptor, the amide N-H as a hydrogen bond donor, the aromatic ring as a hydrophobic and/or aromatic interaction feature, and the ethoxy and methoxy groups contributing to the hydrophobic profile and potentially acting as hydrogen bond acceptors.

The development of a pharmacophore model for this compound analogues would involve:

Ligand-based pharmacophore modeling: This approach uses a set of active molecules to identify common chemical features and their spatial arrangement.

Structure-based pharmacophore modeling: If the three-dimensional structure of the biological target is known, a pharmacophore model can be derived from the key interactions between the target and a known active ligand.

Once a pharmacophore model is established, it can be used to guide the design of new analogues with improved activity. For instance, the model can be used to screen virtual libraries of compounds to identify those that match the pharmacophore and are therefore likely to be active. It can also be used to suggest modifications to the this compound scaffold that would enhance its fit to the pharmacophore and, consequently, its biological activity.

Computational Approaches to SAR Elucidation for this compound Derivatives

Computational chemistry offers a range of techniques to elucidate the SAR of this compound derivatives at a molecular level. These methods can provide insights into the binding modes of these compounds, the energetic contributions of different functional groups, and the relationship between molecular properties and biological activity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding SAR. In a 3D-QSAR study, a series of analogues with known biological activities are aligned, and their steric and electrostatic fields are calculated. Statistical methods are then used to correlate these fields with the biological activity, resulting in a 3D map that shows regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. A 3D-QSAR study on benzamide derivatives as glucokinase activators successfully generated models with high predictive power, demonstrating the utility of this approach. nih.gov

Molecular docking is another valuable computational technique. If the 3D structure of the biological target is available, docking can be used to predict the binding pose and affinity of this compound analogues within the target's active site. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. For example, docking studies of benzamide trimethoprim (B1683648) derivatives as human dihydrofolate reductase inhibitors revealed key interactions with specific amino acid residues in the active site. mdpi.com

These computational approaches, when used in conjunction with experimental data, can provide a detailed understanding of the SAR of this compound derivatives and guide the rational design of new, more potent compounds.

Mechanistic Insights into the Molecular Action of 3 Ethoxy 4 Methoxybenzamide

Elucidation of Binding Modes and Molecular Interactions

While crystal structures specifically complexed with 3-Ethoxy-4-methoxybenzamide are not available, extensive research on co-crystal structures of other benzamide (B126) derivatives and related catechol-ethers (like rolipram and roflumilast) with PDE4 catalytic domains provides a robust model for its binding mode. These studies reveal a highly conserved active site pocket where inhibitors anchor themselves to elicit their effect.

The binding of benzamide inhibitors to the PDE4 active site is characterized by a combination of hydrogen bonds and hydrophobic interactions. The active site itself can be divided into three main pockets: a metal-binding pocket (M pocket), a central pocket that binds the substrate's purine ring (Q pocket), and a solvent-filled side pocket (S pocket) lbl.gov.

Key interactions for benzamide-scaffold inhibitors include:

Hydrogen Bonding: A critical interaction occurs between the inhibitor and an invariant glutamine residue within the Q pocket of the PDE4 active site nih.gov. This hydrogen bond effectively mimics the interaction made by the adenine ring of the natural substrate, cAMP, and is a hallmark of competitive PDE4 inhibition.

Hydrophobic Interactions: The substituted phenyl ring of the benzamide scaffold fits into a hydrophobic "clamp" formed by conserved phenylalanine and isoleucine residues lbl.gov. The 3-ethoxy and 4-methoxy groups of this compound are expected to occupy specific hydrophobic subpockets, contributing to both the affinity and selectivity of the compound. The dialkoxyphenyl moiety orients itself to take advantage of these pockets, enhancing the binding energy lbl.gov.

Van der Waals Contacts: Additional stability is conferred by numerous van der Waals interactions with surrounding amino acid residues within the active site, such as tyrosine, methionine, and asparagine, which are conserved across PDE4 subfamilies nih.gov.

The following table summarizes the key amino acid residues in the PDE4 active site that are anticipated to interact with this compound, based on data from related inhibitors.

| Interaction Type | Key Amino Acid Residues (PDE4D) | Role in Binding |

| Hydrogen Bonding | Invariant Glutamine (e.g., Gln369) | Anchors the inhibitor in the active site, mimicking cAMP binding. |

| Hydrophobic Clamp | Phenylalanine (e.g., Phe372), Isoleucine (e.g., Ile336) | Sandwiches the phenyl ring of the inhibitor, providing strong hydrophobic interaction. |

| Van der Waals Contacts | Tyrosine (e.g., Tyr159), Methionine (e.g., Met273, Met357), Asparagine (e.g., Asn321) | Provides additional stabilization and shapes the binding pocket. |

Post-Binding Mechanistic Cascades of this compound

The binding of this compound to the PDE4 catalytic site initiates a well-defined intracellular signaling cascade. The primary consequence of this inhibition is the accumulation of intracellular cAMP. frontiersin.org This elevation of cAMP serves as the trigger for downstream effects, primarily mediated by the activation of Protein Kinase A (PKA).

The mechanistic cascade proceeds as follows:

PDE4 Inhibition: this compound binds to the active site of PDE4, preventing the hydrolysis of cAMP to its inactive form, 5'-AMP.

cAMP Accumulation: The intracellular concentration of cAMP rises.

PKA Activation: Elevated cAMP levels lead to the activation of PKA. PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, releasing the active catalytic subunits.

Substrate Phosphorylation: The activated PKA catalytic subunits then phosphorylate a multitude of downstream protein targets on serine and threonine residues. These targets include transcription factors, ion channels, and enzymes involved in inflammatory processes.

Modulation of Gene Expression: A key target of PKA is the cAMP response element-binding protein (CREB). Upon phosphorylation, CREB binds to specific DNA sequences (cAMP response elements), leading to the altered transcription of various genes. This includes the upregulation of anti-inflammatory cytokines like Interleukin-10 (IL-10) and the downregulation of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), leukotrienes, and various interleukins nih.govmdpi.com.

This cascade ultimately translates the initial enzyme inhibition into a broad anti-inflammatory and immunomodulatory cellular response.

| Step | Event | Key Molecules Involved | Cellular Outcome |

| 1 | Inhibition of cAMP Hydrolysis | This compound, PDE4 | Prevention of cAMP degradation |

| 2 | Signal Amplification | Cyclic Adenosine Monophosphate (cAMP) | Increased intracellular cAMP levels |

| 3 | Downstream Kinase Activation | Protein Kinase A (PKA) | Release of active PKA catalytic subunits |

| 4 | Transcriptional Regulation | CREB, Inflammatory Cytokines (TNF-α, IL-10) | Decreased production of pro-inflammatory mediators and increased anti-inflammatory mediators |

Allosteric Modulation and Target Regulation by Benzamide Scaffolds

Beyond simple competitive inhibition at the active site, the regulation of PDE4 is a complex process that can be influenced by allosteric modulation. PDE4 enzymes exist as dimers, a structural feature crucial for their regulation. nih.gov The enzyme's structure includes conserved regulatory regions, known as Upstream Conserved Regions (UCR1 and UCR2), which are distinct from the catalytic domain.

These UCR domains allow for allosteric regulation, where binding at one site affects the activity at another. Specifically, the UCR2 domain can physically move to "cap" or close the active site, thereby controlling substrate access. nih.govnih.gov Some inhibitors, particularly certain benzamide derivatives, have been designed to exploit this mechanism.

This leads to two distinct modes of inhibition relevant to the benzamide scaffold:

Orthosteric Inhibition: This is the classic competitive inhibition where the molecule binds directly within the active catalytic site, blocking cAMP from entering. This is the presumed primary mechanism for many simple benzamide PDE4 inhibitors.

Allosteric Inhibition: More complex inhibitors can bind in a way that stabilizes a "closed" or inactive conformation of the enzyme. These allosteric modulators may not completely block enzymatic activity but rather reduce its maximal rate (Vmax) hw.ac.uk. They often work by trapping the UCR2 regulatory helix in a position that covers the active site of the opposing monomer in the PDE4 dimer, a mechanism known as "trans-capping" nih.govnih.gov.

This allosteric approach offers a more nuanced way to control PDE4 activity. By only partially inhibiting the enzyme's maximum activity, allosteric modulators may better preserve the spatial and temporal patterns of cAMP signaling within the cell. nih.gov This can potentially lead to therapeutic effects with a more favorable side-effect profile, as the complete abrogation of PDE4 activity is often associated with adverse effects like emesis researchgate.netnih.gov. While this compound itself is a simple benzamide, its scaffold is a foundational element in the development of these more sophisticated allosteric modulators.

Advanced Computational and Theoretical Studies on 3 Ethoxy 4 Methoxybenzamide

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These calculations solve the Schrödinger equation for a molecule to determine its electronic structure and predict a wide range of properties.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For 3-Ethoxy-4-methoxybenzamide, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformer.

The process begins with a hypothetical structure of the molecule. An algorithm then systematically alters the geometry and calculates the energy at each step until a minimum is reached. Studies on similar molecules, such as 3-amino-4-methoxybenzamide, have utilized DFT methods with basis sets like B3LYP/6-311++G** to achieve highly accurate optimized structures. ias.ac.in For this compound, key parameters to be determined would include the planarity of the benzamide (B126) group with the benzene (B151609) ring and the orientation of the ethoxy and methoxy (B1213986) side chains.

Conformational analysis would further explore the energy landscape of the molecule by rotating flexible bonds, such as those in the ethoxy group. This helps identify different stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with a biological target.

Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative based on related structures) Note: This data is illustrative and represents typical values for similar molecular fragments.

| Parameter | Expected Value |

|---|---|

| C-C (Aromatic Ring) Bond Length (Å) | ~1.39 - 1.41 |

| C=O (Amide) Bond Length (Å) | ~1.24 |

| C-N (Amide) Bond Length (Å) | ~1.35 |

| C-O (Methoxy) Bond Length (Å) | ~1.37 |

| C-O (Ethoxy) Bond Length (Å) | ~1.38 |

| Benzene Ring Bond Angles (°) | ~120 |

Electronic structure analysis reveals how electrons are distributed within the molecule, which governs its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the surface of the molecule. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group and the oxygen atoms of the methoxy and ethoxy groups would be regions of high negative potential (typically colored red), indicating they are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group would show positive potential (blue), making them potential hydrogen bond donors. ias.ac.in

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netsciencepubco.com A smaller gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms, while the LUMO might be distributed over the carbonyl group and the aromatic ring. rasayanjournal.co.in

Table 2: Illustrative Frontier Orbital Energies Note: These values are hypothetical and for illustrative purposes only.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 | Electron-donating ability |

| LUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |

Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By using DFT methods, a theoretical spectrum can be generated for this compound. This calculated spectrum is invaluable for assigning the specific atomic motions (stretching, bending, torsion) to the experimentally observed vibrational bands. ias.ac.in For instance, the characteristic C=O stretching frequency of the amide group would be predicted, along with the N-H stretches, C-O stretches of the ether groups, and various aromatic ring vibrations. mdpi.com

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics is excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, especially its interaction with its environment, such as a solvent or a biological macromolecule like a protein.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms using classical mechanics. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This can reveal how the molecule moves, flexes, and interacts with its surroundings, including the formation and breaking of hydrogen bonds. If a potential protein target is known, MD simulations can be used to model how this compound binds to the active site, assessing the stability of the complex and identifying key interacting amino acid residues. nih.govrsc.org

In Silico Screening and Virtual Ligand Design for Benzamide Derivatives

In silico screening involves using computational methods to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. tandfonline.comtandfonline.com If this compound were identified as a hit compound, its structure would serve as a starting point for virtual ligand design.

Computational chemists could build a library of virtual derivatives by modifying the core structure—for example, by changing the substituents on the benzene ring or altering the amide group. These new virtual compounds would then be docked into the active site of the target protein to predict their binding affinity and orientation. bohrium.commdpi.com Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can be employed to build statistical models that correlate the structural features of the benzamide derivatives with their biological activity, guiding the design of more potent compounds. tandfonline.commdpi.com

Theoretical Pharmacokinetic and Pharmacodynamic Modeling of this compound

Computational models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which are crucial for its development as a potential drug. bohrium.commdpi.com

Pharmacokinetic Modeling: For this compound, algorithms could predict properties like its solubility, permeability across biological membranes (e.g., the blood-brain barrier), and susceptibility to metabolism by cytochrome P450 enzymes. mdpi.com These predictions are based on the molecule's physicochemical properties, such as its lipophilicity (LogP), polar surface area, and the presence of specific functional groups.

Pharmacodynamic Modeling: While pharmacodynamics primarily involves experimental data, theoretical models can help in understanding the relationship between drug concentration and its effect. If the mechanism of action involves binding to a receptor, computational methods like molecular docking and MD simulations contribute to a pharmacodynamic understanding by elucidating the molecular interactions that lead to a biological response. semanticscholar.org

Future Directions and Emerging Research Avenues for 3 Ethoxy 4 Methoxybenzamide

Novel Synthetic Methodologies Exploration

The efficient and sustainable synthesis of 3-ethoxy-4-methoxybenzamide is crucial for its further investigation and potential commercialization. While traditional methods for benzamide (B126) synthesis, often involving the coupling of a benzoic acid derivative with an amine, are well-established, future research will likely focus on the development of more innovative and efficient synthetic strategies.

One promising area is the exploration of one-pot synthesis protocols. These methods, which involve multiple reaction steps in a single reaction vessel, can significantly reduce reaction time, solvent usage, and purification steps, leading to a more environmentally friendly and cost-effective process. For instance, a one-pot approach could be developed starting from readily available precursors to directly yield this compound.

Furthermore, the application of novel catalytic systems is an active area of research for benzamide synthesis in general and could be applied to this specific compound. This includes the use of transition-metal catalysts, organocatalysts, and biocatalysts to achieve higher yields, selectivity, and milder reaction conditions. The development of a robust and scalable synthesis will be a critical step in advancing the study of this compound.

A key precursor to this compound is 3-ethoxy-4-methoxybenzaldehyde (B45797). Patented methods for the synthesis of this aldehyde often start from isovanillin (B20041) and involve its reaction with a halogenated ethane (B1197151) in the presence of a base and a catalyst. Future research could focus on optimizing these conditions, for example, by exploring different phase-transfer catalysts to improve yield and purity.

| Precursor | Reagents | Product |

| Isovanillin | Halogenated ethane, Base, Catalyst | 3-Ethoxy-4-methoxybenzaldehyde |

Expanded Biological Target Discovery for Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. While the specific biological targets of this compound are not yet fully elucidated, research into related benzamide derivatives offers valuable insights into potential therapeutic applications.

One significant area of investigation is in the field of neurodegenerative diseases. Benzamide derivatives have been studied as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in the pathology of Alzheimer's disease. Given that the precursor, 3-ethoxy-4-methoxybenzaldehyde, has been used to synthesize a compound for investigating neuroinflammatory diseases, this is a particularly promising avenue for this compound.

Another area of interest is the central nervous system (CNS). Substituted benzamides have been shown to interact with various CNS receptors, including dopamine (B1211576) and sigma receptors. This suggests that this compound could be investigated for its potential as an antipsychotic, anxiolytic, or antidepressant agent.

Furthermore, the anti-cancer potential of benzamide derivatives is an active area of research. Some benzamides have been found to inhibit signaling pathways that are crucial for cancer cell growth and survival, such as the STAT3 signaling pathway. The potential of this compound as an anti-cancer agent warrants further investigation.

Finally, the antimicrobial and pesticidal activities of benzamide derivatives have also been reported. This opens up the possibility of developing this compound-based compounds for applications in agriculture or as novel anti-infective agents.

| Therapeutic Area | Potential Biological Targets |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), β-secretase (BACE1) |

| Central Nervous System Disorders | Dopamine receptors, Sigma receptors |

| Cancer | STAT3 signaling pathway |

| Infectious Diseases | Microbial enzymes |

Advanced Computational Modeling Applications

Computational modeling plays an increasingly vital role in modern drug discovery, and its application to this compound can significantly accelerate its development. Various in silico techniques can be employed to predict the compound's properties, identify potential biological targets, and guide the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the chemical structure of a series of compounds with their biological activity. By developing QSAR models for a library of this compound analogs, researchers can identify the key structural features that contribute to a desired pharmacological effect. This information can then be used to design new compounds with improved activity.

Pharmacophore modeling is another valuable computational approach. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. By generating a pharmacophore model based on known active benzamide derivatives, it may be possible to identify the likely targets of this compound and to screen virtual libraries of compounds for new hits.

Molecular docking simulations can provide detailed insights into the binding interactions between a ligand and its target protein at the atomic level. Docking this compound into the binding sites of various potential targets, such as those identified through pharmacophore modeling or from the literature on related benzamides, can help to prioritize experimental testing and provide a rationale for observed biological activities. These simulations can also be used to guide the design of modifications to the this compound scaffold to enhance its binding affinity and selectivity.

| Computational Method | Application in this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity to guide the design of more potent analogs. |

| Pharmacophore Modeling | Identify essential structural features for biological activity and screen for potential targets. |

| Molecular Docking | Predict binding modes and affinities with biological targets to guide experimental studies and lead optimization. |

Interdisciplinary Research Collaborations on this compound

The multifaceted nature of drug discovery and development necessitates a collaborative approach, bringing together expertise from various scientific disciplines. The future advancement of this compound research will greatly benefit from such interdisciplinary collaborations.

A crucial partnership will be between synthetic chemists and medicinal chemists. Synthetic chemists can focus on developing novel and efficient routes to synthesize this compound and its analogs, while medicinal chemists can design and evaluate the biological activity of these compounds. This iterative cycle of design, synthesis, and testing is fundamental to lead optimization.

Collaboration with computational chemists is also essential. As discussed in the previous section, computational modeling can provide valuable guidance for experimental work, helping to prioritize compounds for synthesis and testing, and providing insights into their mechanism of action. This synergy between "wet lab" and "in silico" research can significantly streamline the drug discovery process.

Furthermore, collaborations with biologists and pharmacologists are critical for elucidating the biological effects of this compound. These researchers can perform in vitro and in vivo studies to determine the compound's efficacy, selectivity, and mechanism of action. Understanding the compound's pharmacological profile is a prerequisite for any potential clinical development.

Finally, partnerships between academic research institutions and the pharmaceutical industry can play a pivotal role in translating basic research findings into new medicines. Academic labs often excel in early-stage discovery and target validation, while pharmaceutical companies have the resources and expertise to conduct preclinical and clinical development. Such collaborations can bridge the "valley of death" in drug development and accelerate the journey of promising compounds like this compound from the laboratory to the clinic.

Q & A

Q. What are the standard synthetic routes for 3-Ethoxy-4-methoxybenzamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling an ethoxy- and methoxy-substituted aniline derivative with a benzoyl chloride under Schotten-Baumann conditions. For example, reacting 3-ethoxy-4-methoxyaniline with benzoyl chloride in a biphasic system (water/dichloromethane) with a base like NaOH can yield the amide. Optimization includes:

- Temperature control : Maintaining 0–5°C during acylation minimizes side reactions like hydrolysis .

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation in non-polar solvents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity. Yield improvements (from ~60% to 85%) are achieved by slow reagent addition and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–3.9 ppm, while ethoxy groups show a quartet (δ 1.3–1.4 ppm for CH₃) and triplet (δ 4.0–4.1 ppm for CH₂). Aromatic protons exhibit splitting patterns consistent with substitution positions .

- ¹³C NMR : Carbonyl (C=O) resonates at δ 165–170 ppm; methoxy/ethoxy carbons appear at δ 55–60 ppm .

- Mass Spectrometry : ESI-MS or GC-MS confirms the molecular ion peak at m/z 225.1 (M+H⁺) and fragmentation patterns (e.g., loss of ethoxy group: m/z 167) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) with retention times calibrated against standards .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Store in amber vials at –20°C under nitrogen to prevent photodegradation and oxidation. Desiccants (silica gel) mitigate hydrolysis risks .

- Handling : Use gloveboxes for hygroscopic batches. Solubility in DMSO (50 mg/mL) allows stock solutions to be aliquoted and frozen (–80°C) for long-term bioassay use .

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect impurities like hydrolyzed benzoic acid derivatives .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies of this compound be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS after oral/administered doses in rodent models. Low in vivo efficacy may stem from poor absorption or rapid metabolism .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and use HR-MS to identify metabolites (e.g., O-demethylation products). Compare in vitro IC₅₀ values of metabolites to parent compound .

- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs versus plasma .

Q. What strategies improve the scalability of this compound synthesis while maintaining purity?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors reduce reaction times and improve heat management for exothermic acylation steps. Achieve >90% yield with inline IR monitoring of intermediate formation .

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME), which has higher boiling point and lower toxicity.

- Crystallization Optimization : Use anti-solvent (n-heptane) addition to induce crystallization, reducing reliance on column chromatography. XRPD confirms polymorphic stability .

Q. How do structural modifications (e.g., substituent changes) influence the biological activity of this compound derivatives?

Methodological Answer:

- SAR Studies :

- Ethoxy Group Replacement : Substitute with cyclopropoxy () to enhance lipophilicity (logP ↑ 0.5 units) and blood-brain barrier penetration. Test in neuroinflammation models .

- Methoxy Position : Moving methoxy to the 5-position (3-ethoxy-5-methoxy) reduces antimicrobial activity by 50%, as shown in disk diffusion assays against S. aureus .

- Computational Modeling :

- Docking studies (AutoDock Vina) reveal hydrogen bonding between the methoxy group and kinase ATP-binding pockets (e.g., CDK2). Methyl-to-ethoxy swaps disrupt these interactions, explaining lower IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.